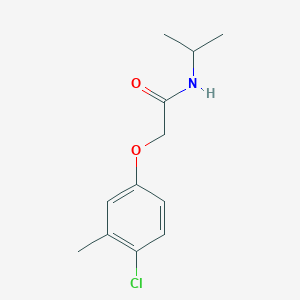
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-isopropylacetamide, commonly known as Chloroformamide, is a synthetic compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 255.75 g/mol. Chloroformamide has been utilized in various fields of research, including pharmaceuticals, agriculture, and environmental science.
作用机制
Chloroformamide acts as an inhibitor of the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX, Chloroformamide reduces the production of prostaglandins, thereby reducing inflammation and pain. This mechanism of action has been extensively studied in the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
Chloroformamide has been shown to have various biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models and has been shown to have anti-tumor properties. Chloroformamide has also been studied for its effects on the central nervous system and has been found to have sedative and anesthetic properties. However, further research is required to fully understand the biochemical and physiological effects of Chloroformamide.
实验室实验的优点和局限性
Chloroformamide has several advantages for lab experiments. It is readily available and relatively inexpensive. It has a high purity level, which makes it suitable for use in various fields of research. However, Chloroformamide has some limitations. It is toxic and can be harmful if not handled properly. It also has a short half-life, which makes it difficult to study its long-term effects.
未来方向
There are several future directions for the study of Chloroformamide. One area of research is the development of anti-inflammatory drugs that target COX. Chloroformamide can be used as a lead compound in the development of these drugs. Another area of research is the study of Chloroformamide's effects on the central nervous system. This research could lead to the development of new anesthetic and sedative drugs. Additionally, further research is required to fully understand the biochemical and physiological effects of Chloroformamide and its potential applications in various fields of research.
Conclusion:
Chloroformamide is a synthetic compound that has been extensively studied in various fields of research. Its unique properties have made it a valuable tool in the development of anti-inflammatory drugs, herbicides, and solvents. Its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential applications of Chloroformamide in scientific research.
合成方法
Chloroformamide can be synthesized through the reaction of 4-chloro-3-methylphenol and isopropylamine with acetic anhydride as a catalyst. The reaction takes place under reflux conditions, and the product is obtained after purification through recrystallization. The yield of the reaction is approximately 80%.
科学研究应用
Chloroformamide has been widely used in scientific research due to its unique properties. It has been utilized in the synthesis of various pharmaceutical compounds, including anti-inflammatory, anti-tumor, and anti-viral agents. Chloroformamide has also been used as a herbicide in agriculture and as a solvent in environmental science. Its applications in these fields have been extensively studied, and the results have been promising.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-8(2)14-12(15)7-16-10-4-5-11(13)9(3)6-10/h4-6,8H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJBLQWXJCLOIEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-chlorophenyl)ethyl]thiourea](/img/structure/B5757295.png)
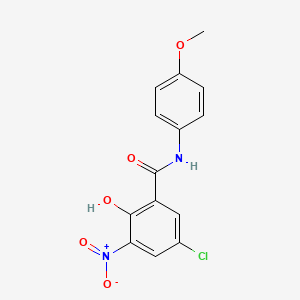
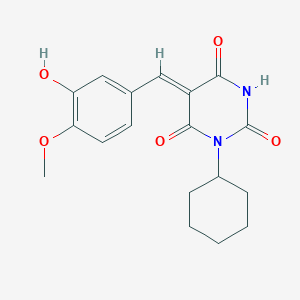
![3-(2-furyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B5757312.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5757321.png)
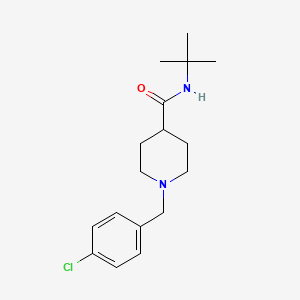
![3-{[(cinnamoylamino)carbonothioyl]amino}-4-methylbenzoic acid](/img/structure/B5757333.png)
![4-chloro-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)benzamide](/img/structure/B5757345.png)
![4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B5757352.png)
![4-methyl-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5757360.png)
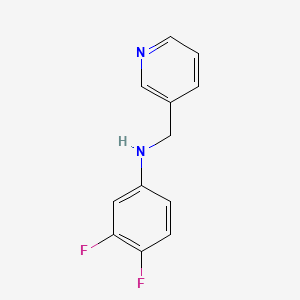
![3-[(2-methoxyphenyl)amino]-2-methyl-2-cyclopenten-1-one](/img/structure/B5757367.png)
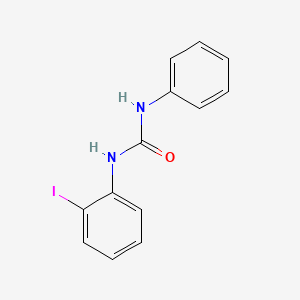
![3-cyclohexyl-N-[5-(cyclopentylmethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5757386.png)
